molecular formula C10H13BO2 B1445819 (2-(But-3-en-1-yl)phenyl)boronic acid CAS No. 1334402-81-1

(2-(But-3-en-1-yl)phenyl)boronic acid

Cat. No.: B1445819
CAS No.: 1334402-81-1
M. Wt: 176.02 g/mol
InChI Key: DVVHNJPNOJSHDI-UHFFFAOYSA-N
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Description

(2-(But-3-en-1-yl)phenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a but-3-en-1-yl group and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(But-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 1-bromo-2-(but-3-en-1-yl)benzene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-(But-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or organometallic compounds under palladium-catalyzed conditions.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-(But-3-en-1-yl)phenyl)boronic acid has numerous applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (2-(But-3-en-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate complexes. The boronic acid group can interact with diols and other Lewis bases to form stable cyclic boronate esters. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura coupling, where the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the but-3-en-1-yl group, making it less versatile in certain reactions.

    (2-Methylphenyl)boronic acid: Contains a methyl group instead of the but-3-en-1-yl group, affecting its reactivity and applications.

    (2-(But-3-en-1-yl)phenyl)boronic ester: The ester form of the compound, which has different solubility and reactivity properties.

Uniqueness: (2-(But-3-en-1-yl)phenyl)boronic acid is unique due to the presence of the but-3-en-1-yl group, which enhances its reactivity and allows for more diverse applications in organic synthesis and material science. This structural feature distinguishes it from other boronic acids and esters, providing unique advantages in specific chemical reactions and industrial processes.

Properties

IUPAC Name

(2-but-3-enylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8,12-13H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHNJPNOJSHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ref Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., Reider, P. J. J. Org. Chem., 2002, 67, 5394-5397. A solution of 1-bromo-2-(but-3-en-1-yl)benzene (9.46 g, 44.8 mmol) in dry THF (44.8 ml) was cooled (−78° C.) and treated with 2.5 M n-BuLi in hexanes (19.7 ml, 49.3 mmol). The mixture was stirred for 20 min, and then treated with triisopropyl borate (51.5 ml, 224 mmol). After 90 min, the reaction mixture was warmed to room temperature over 1 h. Then, the reaction was quenched with 2.0 N aq. HCl (240 mL), diluted with Et2O (120 mL), and the layers were stirred vigorously for several minutes. The resulting white precipitate was removed by filtration and then the filtrate layers were separated. The organic layer was dried (Na2SO4), filtered, and concentrated, affording a pale yellow oil which partially solidified upon standing. These solids were triturated with hexanes and then dried under vacuum. The decantate was concentrated to an oil, dissolved in fresh hexanes (˜15 mL) and stored (−40° C.) for 16 h. A second crop of solid was collected, washing with a small volume of hexanes, and dried under vacuum Both crops were combined to afford the desired product (5.46 g, 31.0 mmol, 69.2% yield) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ 8.24 (dd, J=7.8, 1.3 Hz, 1H), 7.52 (td, J=7.5, 1.4 Hz, 1H), 7.30-7.36 (m, 2H), 5.96 (ddt, J=17.0, 10.3, 6.5 Hz, 1H), 5.04-5.10 (m, 1H), 5.02 (dd, J=10.2, 1.6 Hz, 1H), 3.29-3.40 (m, 2H), 2.50 (td, J=7.9, 6.6 Hz, 2H). LCMS (M−H)=175.11.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
44.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
51.5 mL
Type
reactant
Reaction Step Three
Yield
69.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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